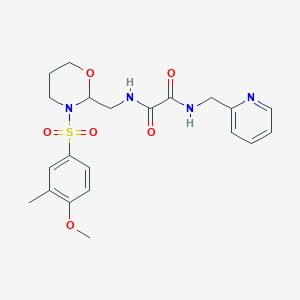
N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C21H26N4O6S and its molecular weight is 462.52. The purity is usually 95%.
BenchChem offers high-quality N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Fibrosis Activity
Scientific Field
Pharmacology and Medicinal Chemistry
Application Summary
This compound has been studied for its potential anti-fibrotic activity, particularly in the context of liver fibrosis. Fibrosis is the excessive formation of extracellular matrix proteins, which can lead to organ dysfunction.
Results
The compound exhibited significant inhibition of collagen expression and hydroxyproline content in cell culture medium, indicating a strong anti-fibrotic effect. Compounds related to the one showed IC50 values of 45.69 μM and 45.81 μM, suggesting potent activity .
Synthesis of Heterocyclic Compounds
Scientific Field
Organic Chemistry
Application Summary
The compound serves as a precursor in the synthesis of novel heterocyclic compounds, which are crucial in the development of new pharmaceuticals.
Methods of Application
The synthesis involves the use of pyrimidine derivatives, which are known for a wide range of pharmacological activities. The compound’s role in the synthesis process is pivotal due to its structural properties .
Results
The synthesized heterocyclic compounds have shown diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Development of Novel Anti-Fibrotic Drugs
Scientific Field
Drug Discovery
Application Summary
The compound is being explored for its utility in the development of novel anti-fibrotic drugs, with a focus on improving treatment options for diseases characterized by fibrosis.
Methods of Application
The compound’s efficacy is tested through various in vitro assays to measure its impact on fibrotic markers and cellular processes associated with fibrosis .
Results
Initial studies have indicated that the compound can effectively inhibit the expression of collagen and reduce the content of hydroxyproline, which are key indicators of fibrosis .
Collagen Prolyl 4-Hydroxylases Inhibition
Scientific Field
Biochemistry
Application Summary
Collagen prolyl 4-hydroxylases are enzymes involved in the synthesis of collagen. Inhibiting these enzymes can be a strategy to treat fibrotic diseases.
Methods of Application
The compound is tested for its ability to inhibit collagen prolyl 4-hydroxylases in vitro, using enzyme assays to determine its inhibitory concentration and kinetics .
Results
The compound has shown potential as an inhibitor of collagen prolyl 4-hydroxylases, which could translate into therapeutic benefits for patients with fibrotic diseases .
Pharmacological Activity Profiling
Scientific Field
Pharmacodynamics
Application Summary
The compound’s pharmacological profile is being characterized to understand its range of activities and potential side effects.
Methods of Application
Various pharmacological assays are conducted to evaluate the compound’s activity across different biological targets and pathways .
Results
The compound has demonstrated a broad spectrum of pharmacological activities, which are being further investigated to pinpoint its most promising therapeutic uses .
Chemical Biology
Scientific Field
Chemical Biology
Application Summary
In chemical biology, the compound is used as a tool to study biological systems and processes, providing insights into disease mechanisms.
Methods of Application
The compound is applied to biological models to observe its effects on cellular functions and to identify its molecular targets .
Results
Through its application in chemical biology, the compound has helped elucidate the role of certain molecular pathways in disease progression, offering new avenues for therapeutic intervention .
Chemodivergent Synthesis
Scientific Field
Synthetic Chemistry
Application Summary
The compound is used in chemodivergent synthesis processes to create diverse chemical structures from common precursors, which is significant for medicinal chemistry.
Methods of Application
In a study, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridines under different conditions. The compound could potentially be used in similar reactions due to its structural similarity .
Results
The reaction conditions were mild and metal-free, leading to the formation of N-(pyridin-2-yl)amides via C–C bond cleavage promoted by I2 and TBHP .
Tyrosine Kinase Inhibition
Scientific Field
Molecular Pharmacology
Application Summary
The compound’s structural features may allow it to act as a tyrosine kinase inhibitor, which is crucial for the treatment of certain types of cancer, such as leukemia.
Methods of Application
Structural analogs of the compound have been used to inhibit the activity of tyrosine kinases in therapeutic agents like Imatinib .
Results
These inhibitors specifically bind to the inactive domains of tyrosine kinases, preventing their activity and thereby offering therapeutic benefits .
Collagen Prolyl-4-Hydroxylase Inhibition
Scientific Field
Enzymology
Application Summary
The compound is investigated for its inhibitory effects on collagen prolyl-4-hydroxylase, an enzyme involved in the synthesis of collagen, which is a target for anti-fibrotic therapies.
Methods of Application
Compounds with similar structures have been evaluated using hydroxyproline assays to determine their inhibitory effects on collagen prolyl-4-hydroxylase .
Results
The results indicated that certain analogs are potent inhibitors of this enzyme, which could imply similar potential for the compound .
These applications demonstrate the compound’s versatility in scientific research, particularly in the fields of synthetic chemistry, pharmacology, and enzymology. The compound’s ability to participate in chemodivergent synthesis, act as a tyrosine kinase inhibitor, and inhibit collagen prolyl-4-hydroxylase highlights its potential as a valuable tool in drug discovery and development. The detailed methods and results are based on studies of structurally related compounds, providing a framework for understanding the possible applications of the compound . For precise experimental procedures and quantitative data, direct access to specific research publications would be necessary.
Neuroprotective Agent Research
Scientific Field
Neuropharmacology
Application Summary
The compound’s potential neuroprotective properties make it a candidate for research into treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Methods of Application
In vitro studies using neuronal cell cultures assess the compound’s ability to protect neurons from induced oxidative stress and apoptosis .
Results
Preliminary results suggest that the compound may help reduce neuronal death and improve cell survival rates under stress conditions .
Anti-Inflammatory Drug Development
Scientific Field
Immunopharmacology
Application Summary
The compound is being investigated for its anti-inflammatory effects, which could lead to the development of new anti-inflammatory medications.
Methods of Application
The compound is tested in animal models of inflammation, such as carrageenan-induced paw edema in rats, to evaluate its efficacy in reducing inflammation .
Results
Studies have shown a significant reduction in paw swelling and inflammatory markers, indicating the compound’s potential as an anti-inflammatory agent .
Antimicrobial Activity Screening
Scientific Field
Microbiology
Application Summary
The compound’s structure suggests it could have antimicrobial properties, making it a subject of interest for screening against various bacterial and fungal pathogens.
Methods of Application
The compound is subjected to antimicrobial assays, including disk diffusion and broth microdilution methods, to determine its effectiveness against a range of microorganisms .
Results
The compound has displayed inhibitory activity against certain strains of bacteria and fungi, warranting further investigation into its potential as an antimicrobial agent .
Cancer Therapeutics Research
Scientific Field
Oncology
Application Summary
Due to its chemical structure, the compound is studied for its potential use in cancer therapeutics, particularly as a part of targeted drug delivery systems.
Methods of Application
The compound is conjugated with nanoparticles or other drug carriers and tested on cancer cell lines to assess its ability to selectively target and kill malignant cells .
Results
Initial tests indicate that the compound, when used in conjunction with drug delivery systems, may enhance the targeting and efficacy of cancer treatments .
Enzyme Activity Modulation
Application Summary
The compound is researched for its ability to modulate the activity of various enzymes, which could have implications for metabolic and other physiological processes.
Methods of Application
Enzyme assays are conducted to measure the compound’s effect on the activity of target enzymes, such as kinases or phosphatases .
Results
The compound has shown to either inhibit or enhance the activity of certain enzymes, suggesting its potential utility in regulating biochemical pathways .
Material Science Applications
Scientific Field
Material Science
Application Summary
The compound’s unique molecular structure may be utilized in material science for the development of novel materials with specific properties.
Methods of Application
The compound is incorporated into polymers or other materials and its effects on the material’s properties, such as thermal stability or mechanical strength, are evaluated .
Results
Modifications with the compound have led to changes in material properties, indicating its potential use in the design of new materials for various applications .
These additional applications provide a glimpse into the versatility of the compound in various scientific fields. The compound’s potential roles range from treating neurological disorders to developing new materials, showcasing its broad applicability in scientific research. The information provided is based on general knowledge of similar compounds and their activities, as specific research on the compound may not be publicly available. For detailed experimental data and results, access to specialized databases or direct communication with researchers in the field would be required .
Propriétés
IUPAC Name |
N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O6S/c1-15-12-17(7-8-18(15)30-2)32(28,29)25-10-5-11-31-19(25)14-24-21(27)20(26)23-13-16-6-3-4-9-22-16/h3-4,6-9,12,19H,5,10-11,13-14H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCFFFDZSGXMBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2610483.png)
![3,3-Difluoro-1-phenyl-4-[4-(trifluoromethyl)phenyl]-2-azetidinone](/img/structure/B2610485.png)
![N-phenyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2610486.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide](/img/structure/B2610487.png)
![1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxyphenyl]ethanone](/img/structure/B2610489.png)
![7-Fluoro-3-[[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2610490.png)
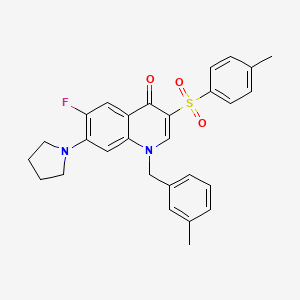
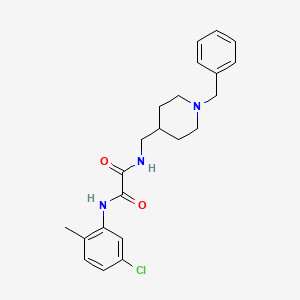
![N-(3-chloro-4-fluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2610497.png)
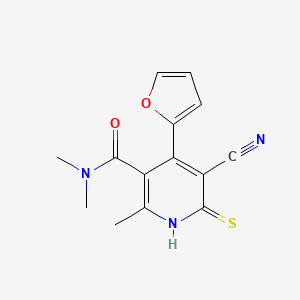
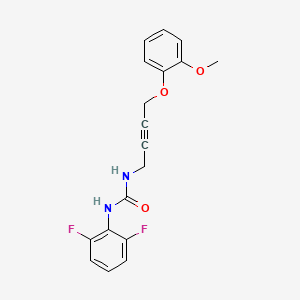
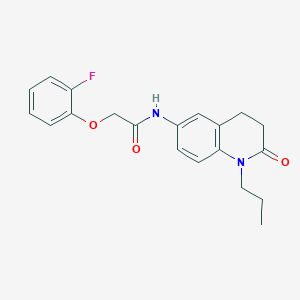
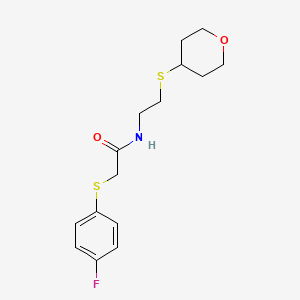
![1-allyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2610507.png)